molecular formula C10H11ClN2O4 B1345749 4-tert-Butyl-2,6-dinitrochlorobenzene CAS No. 2213-81-2

4-tert-Butyl-2,6-dinitrochlorobenzene

Cat. No. B1345749
CAS RN: 2213-81-2
M. Wt: 258.66 g/mol
InChI Key: FRFMLDNFLXIDSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as condensation reactions, nucleophilic substitution, and oxidation processes. For instance, the condensation of 4-tert-butyl-2,6-diformylphenol with 1,2-diaminobenzene leads to the formation of a macrocyclic Schiff's base, which undergoes partial reduction of azomethine double bonds . Another example is the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene, which follows an ipso-substitution mechanism .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as X-ray diffraction analysis and photoelectron spectra. The structure of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene is found to be planar with specific bond angles and lengths . The crystal structure of 6-tert-butyl-2-(2-chlorophenyldiazenyl)-4-methylphenol shows that the molecule is essentially planar and features significant intramolecular interactions .

Chemical Reactions Analysis

The chemical reactions involving tert-butyl substituted benzene derivatives can lead to various products depending on the reactants and conditions. For example, the oxidation of 4,6-dichloro-1,3-phenylenediamine yields a dinitrosobenzene, which can further react to form azoxy compounds . The reactivity of these compounds is influenced by the presence of tert-butyl groups and other substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzene derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can lead to steric hindrance and affect the conformation of the molecules . The intramolecular hydrogen bonding in some of these compounds can stabilize their molecular and crystal structures . The thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate suggests that it is an insensitive high energy density material .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research indicates that 4-tert-Butyl-2,6-dinitrochlorobenzene undergoes nucleophilic aromatic substitution reactions. Prokhorova and Gonikberg (1965) investigated the interaction of tert-butylamine with 2,4-dinitrochlorobenzene, which is structurally similar to 4-tert-Butyl-2,6-dinitrochlorobenzene, under high pressure. They found that the reaction rate increased with the amine concentration and decreased with the dinitrochlorobenzene concentration under all pressures studied, suggesting potential utility in controlled chemical synthesis processes (Prokhorova & Gonikberg, 1965).

Synthesis of Polyimides

Yang, Su, and Chiang (2006) synthesized organosoluble and light-colored fluorinated polyimides using a novel fluorinated diamine monomer, which was prepared through a nucleophilic substitution reaction involving dinitrochlorobenzene. This research demonstrates the applicability of 4-tert-Butyl-2,6-dinitrochlorobenzene in the development of new polymeric materials with potential applications in electronics and materials science (Yang, Su, & Chiang, 2006).

Synthesis of Amino-Substituted Compounds

Frumkin et al. (1999) synthesized amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes, starting with a dinitrosobenzene reaction product that shares a similar chemical pathway to 4-tert-Butyl-2,6-dinitrochlorobenzene. This research highlights the potential of 4-tert-Butyl-2,6-dinitrochlorobenzene in synthesizing novel compounds with unique chemical properties (Frumkin et al., 1999).

Electrochemical Aromatic Chlorination

Research by Appelbaum et al. (2001) on the electrochemical aromatic chlorination of tert-butylbenzene derivatives suggests potential applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in electrochemical synthesis and modification of organic compounds. This approach could be useful in developing new materials and chemicals with specific functional properties (Appelbaum et al., 2001).

Influence on Steric Effects in Chemical Reactions

Combellas et al. (2009) investigated steric effects in the reaction of aryl radicals on surfaces, focusing on benzenediazonium derivatives, including compounds with tert-butyl groups. This research suggests that 4-tert-Butyl-2,6-dinitrochlorobenzene could be relevant in studies of surface chemistry and the influence of steric effects on chemical reactivity (Combellas et al., 2009).

properties

IUPAC Name

5-tert-butyl-2-chloro-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFMLDNFLXIDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176658
Record name 4-tert-Butyl-2,6-dinitrochlorobenzene
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Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2,6-dinitrochlorobenzene

CAS RN

2213-81-2
Record name 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene
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Record name 4-tert-Butyl-2,6-dinitrochlorobenzene
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Record name 4-tert-Butyl-2,6-dinitrochlorobenzene
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Record name 4-tert-butyl-2,6-dinitrochlorobenzene
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Record name 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE
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Synthesis routes and methods I

Procedure details

180 grams (.75 mole) of 2,6-dinitro-4-t-butylphenol thus prepared was placed in a mixture of 113 grams (.95 mole) thionyl chloride, 55 grams (0.76 mole) dimethylformamide and 300 ml. of dry toluene. The mixture was stirred and heated to reflux temperature for 15 hours, after which time the thionyl chloride, DMF and toluene were removed under reduced pressure until a slush remained. Hexane was then added to the reaction vessel, the mixture cooled and filtered. The product was then recrystallized from boiling hexane to give 168 grams 2,6-dinitro-4-t-butylchlorobenzene in the form of light yellow needles melting at 114°-116° C.
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Synthesis routes and methods II

Procedure details

180 grams (0.75 moles) of 2,6-dinitro-4-tert-butylphenol thus prepared was placed in a mixture of 113 grams (0.95 moles) thionyl chloride, 55 grams (0.76 moles) dimethylformamide and 300 ml. of dry toluene. The mixture was stirred and heated to reflux temperature for 15 hours after which time the thionyl chloride, DMF and toluene were removed under reduced pressure until a slush remained. Hexane was then added to the reaction vessel, the mixture cooled and filtered. The product was then recrystallized from boiling hexane to give 168 grams 2,6-dinitro-4-tert-butylchlorobenzene in the form of light yellow needles melting at 114° - 116° C.
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180 g
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55 g
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